(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide
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Overview
Description
(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a naphthalene ring and a substituted phenyl group, connected by a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylphenylamine with 3-(naphthalen-1-yl)prop-2-enoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction of the double bond in the prop-2-enamide linkage can yield the corresponding saturated amide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthalene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Naphthoquinones.
Reduction: Saturated amides.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the amide linkage may form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,4-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the naphthalene ring, which may affect its biological activity.
(2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-2-yl)prop-2-enamide: Positional isomer with the naphthalene ring in a different position.
Uniqueness
The presence of both the naphthalene ring and the substituted phenyl group in (2E)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide provides a unique combination of electronic and steric properties, potentially leading to distinct reactivity and biological activity.
Properties
Molecular Formula |
C21H19NO |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C21H19NO/c1-15-10-12-19(14-16(15)2)22-21(23)13-11-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3,(H,22,23) |
InChI Key |
AGISHRROGWYVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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